Methyl (11Z,14Z,17Z)-eicosatrienoate
Overview
Description
Synthesis Analysis
- Methyl (11Z,14Z,17Z)-eicosatrienoate has been synthesized for metabolic studies and human metabolism research. A notable method involved the Wittig coupling of specific phosphonium iodide with methyl 11-oxoundecanoate in the presence of butyl lithium, leading to the separation of the all-cis isomer by high-pressure liquid chromatography (Rakoff, 1993). Other synthesis methods have involved the use of acetylenic coupling reactions and stereospecific hydrogenation processes (Adlof & Emken, 1987).
Molecular Structure Analysis
- The molecular structure of methyl (11Z,14Z,17Z)-eicosatrienoate has been extensively analyzed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry. These analyses have confirmed the structures and configurations of the synthesized compounds, which are crucial for understanding their reactivity and properties (Rakoff, 1991).
Scientific Research Applications
Metabolic Studies
Methyl (11Z,14Z,17Z)-eicosatrienoate has been utilized in metabolic studies. A specific derivative, methyl 11,14,17-eicosatrienoate-3,3,4,4,8,8,9,9-d8, was prepared for such studies, showcasing its importance in metabolic research. This compound was analyzed using nuclear magnetic resonance spectroscopy and mass spectrometry, demonstrating its potential for detailed metabolic analysis (Rakoff, 1993).
Chemical Elongation of Fatty Acids
The chemical C2-elongation of polyunsaturated fatty acids, including eicosatrienoic acids, has been an area of interest. This process involves several preparative steps, including reduction, bromination, coupling, and acidic alcoholysis. The elongated fatty acids obtained through this process are significant for biochemical investigations (Kuklev & Smith, 2006).
Enzymatic Oxygenation
Research into the enzymatic oxygenation of unsaturated fatty acids has provided insights into the specificity of soybean lipoxidase in catalyzing the oxygenation of these fatty acids, including 8,11,14-eicosatrienoic acid. This specificity is crucial for understanding the enzymatic processes involving eicosatrienoic acids (Hamberg & Samuelsson, 1967).
Lipid Metabolism and Oxidation
Methyl (11Z,14Z,17Z)-eicosatrienoate is also relevant in the study of lipid metabolism and oxidation. The investigation of free radical oxidation of related hydroxyeicosatetraenoic acids using the Fenton reagent has provided insights into the formation of cytotoxic compounds and the metabolic pathways of these fatty acids (Manini et al., 2006).
Surface Area and Enzymatic Desaturation
Methyl-branched derivatives of methyl 8,11,14-eicosatrienoate have been studied for their properties in forming stable liquid-expanded monolayers. This research provides important information on the relationship between lipid structure and enzymatic activity, specifically desaturase activity (Patil, Sprecher, & Cornwell, 1979).
properties
IUPAC Name |
methyl (11Z,14Z,17Z)-icosa-11,14,17-trienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4-,8-7-,11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAVRBUXEPJVRC-YSTUJMKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344871 | |
Record name | Methyl (11Z,14Z,17Z)-eicosatrienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (11Z,14Z,17Z)-eicosatrienoate | |
CAS RN |
62472-96-2 | |
Record name | Methyl (11Z,14Z,17Z)-eicosatrienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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